5,7-Ditert-butyl-2-methyl-1,3-benzoxazole
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Overview
Description
5,7-Ditert-butyl-2-methyl-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C₁₆H₂₃NO. It is a derivative of benzoxazole, characterized by the presence of two tert-butyl groups at positions 5 and 7, and a methyl group at position 2. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Ditert-butyl-2-methyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminophenol with tert-butyl-substituted aldehydes under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity starting materials and optimized reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,7-Ditert-butyl-2-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5,7-Ditert-butyl-2-methyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Ditert-butyl-2-methyl-1,3-benzoxazole involves its interaction with various molecular targets. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,7-di-tert-butylbenzoxazole
- 2-Methyl-5,7-di-tert-butyl-1,3-benzoxazole
- 5,7-di-tert-butyl-2-methyl-benzooxazole
Uniqueness
5,7-Ditert-butyl-2-methyl-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of tert-butyl groups enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
64130-73-0 |
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Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
5,7-ditert-butyl-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C16H23NO/c1-10-17-13-9-11(15(2,3)4)8-12(14(13)18-10)16(5,6)7/h8-9H,1-7H3 |
InChI Key |
WJIWWYOXMATZRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2O1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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